1-Dodecyloxy-2-nitrobenzene
Overview
Description
1-Dodecyloxy-2-nitrobenzene is a useful research compound. Its molecular formula is C18H29NO3 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is a nitro-aromatic solvent , which suggests that it may interact with a variety of biological molecules.
Mode of Action
As a nitro-aromatic solvent, it may interact with its targets through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces .
Biochemical Pathways
Other nitro-aromatic compounds have been shown to undergo reductive transformation in bacterial systems, leading to the formation of amines . It’s possible that similar pathways could be involved in the metabolism of 1-Dodecyloxy-2-nitrobenzene.
Pharmacokinetics
Its physical properties such as boiling point (218 °c at 15 mmHg) and density (0999 g/mL at 20 °C) suggest that it may have low volatility and high lipophilicity , which could influence its ADME properties.
Result of Action
Given its classification as a nitro-aromatic solvent, it may have a broad range of effects depending on the specific biological targets it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its flash point is 109 °C , suggesting that it may pose a fire hazard at high temperatures. Furthermore, its classification as a nitro-aromatic solvent suggests that it may be sensitive to light, heat, and other environmental conditions .
Biochemical Analysis
Biochemical Properties
1-Dodecyloxy-2-nitrobenzene is believed to function as an inhibitor of the enzyme acetylcholinesterase . Acetylcholinesterase is responsible for the degradation of acetylcholine, a neurotransmitter involved in regulating numerous physiological processes .
Cellular Effects
Given its role as an acetylcholinesterase inhibitor , it may influence cell function by altering acetylcholine levels, which could impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to inhibit acetylcholinesterase , which could lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.
Properties
IUPAC Name |
1-dodecoxy-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-13-16-22-18-15-12-11-14-17(18)19(20)21/h11-12,14-15H,2-10,13,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCTUMLYTQODSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337928 | |
Record name | 2-Nitrophenyl dodecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83027-71-8 | |
Record name | Dodecyl 2-nitrophenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83027-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrophenyl dodecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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